molecular formula C24H20Br2N2O4 B11538939 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11538939
M. Wt: 560.2 g/mol
InChI Key: YQADOYYENKOEQU-UVHMKAGCSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O. It is characterized by the presence of bromine atoms, phenyl groups, and a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves multiple steps. One common method includes the following steps:

    Formation of the Phenyl Group: The initial step involves the formation of the phenyl group through a bromination reaction. This is achieved by reacting a suitable phenol derivative with bromine in the presence of a catalyst.

    Acetamido Group Introduction: The next step involves the introduction of the acetamido group. This is typically done by reacting the brominated phenol with an acetamide derivative under controlled conditions.

    Esterification: The final step involves the esterification of the compound with 3-methylbenzoic acid. This is achieved by reacting the intermediate product with 3-methylbenzoic acid in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric iodocyclization reactions, which are important in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions and forming complexes that catalyze various chemical reactions. The pathways involved include:

    Ligand Binding: The compound binds to metal ions, forming stable complexes.

    Catalysis: These complexes act as catalysts in chemical reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(2-Methylphenoxy)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(2-Methylphenoxy)acetamido]imino}methyl]phenyl acetate

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and asymmetric synthesis.

Properties

Molecular Formula

C24H20Br2N2O4

Molecular Weight

560.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H20Br2N2O4/c1-15-6-5-8-17(10-15)24(30)32-23-18(11-19(25)12-20(23)26)13-27-28-22(29)14-31-21-9-4-3-7-16(21)2/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+

InChI Key

YQADOYYENKOEQU-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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